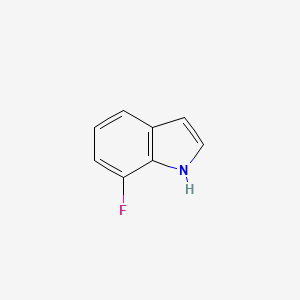

7-Fluoroindole

Übersicht

Beschreibung

7-Fluoroindole (7FI) is a fluorinated indole derivative that has been studied for various biological activities. It has been identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells. 7FI also reduces the production of quorum-sensing-regulated virulence factors, suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa, making it a potential candidate for antivirulence approaches against persistent bacterial infections .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. A highly convergent synthesis of factor Xa inhibitors that include a 7-fluoroindazolyl moiety has been described, demonstrating the feasibility of incorporating the 7-fluoro group into complex molecules . Additionally, a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, has been established, showcasing the synthetic versatility of fluorinated indoles .

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their biological activity. For instance, the 7-fluoro group on the indazole scaffold of factor Xa inhibitors is capable of replacing the carbonyl group of an amide found in previously reported inhibitors and maintains a hydrogen bond interaction with the protein's beta-sheet domain, which is critical for their inhibitory potency .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions that are essential for their biological functions. For example, the fluorigenic reaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is used for the fluorimetric determination of these amino acids, indicating the reactivity of the this compound moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as fluorescence, are exploited for analytical purposes. 7-Cyanoindole, a related compound, has been used as a sensitive fluorescence probe of hydration, with its fluorescence properties varying significantly depending on the amount of water in various solvent mixtures. This highlights the potential of this compound derivatives as spectroscopic probes .

Wissenschaftliche Forschungsanwendungen

Antivirulence Compound Against Pseudomonas Aeruginosa

7-Fluoroindole (7FI) has been identified as a compound that inhibits the biofilm formation and blood hemolysis of Pseudomonas aeruginosa without inhibiting the growth of planktonic P. aeruginosa cells. It also reduces the production of quorum-sensing-regulated virulence factors and suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa. Unlike natural indole compounds, 7FI does not increase antibiotic resistance, making it a potential candidate for use in an antivirulence approach against persistent P. aeruginosa infection (Lee et al., 2012).

Understanding Nonradiative Processes

The UV-Vis absorption spectra and emission peaks of this compound have been studied, showing that it significantly quenches fluorescence signals compared to indole. This is elucidated via reconstruction of the potential energy surfaces and determination of conical intersections, revealing that a single fluorine substitution on indole leads to the appearance of several accessible low-energy conical intersections causing fast nonradiative decay. This research provides insights into the nonradiative processes of Ind and 7F-Ind (Ghosh et al., 2022).

Fluorescence Probe for Hydration

7-Cyanoindole, a derivative, has been used as a sensitive fluorescence probe for hydration. Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in various water-organic solvent mixtures. This application is useful in monitoring biological and chemical processes involving dehydration or hydration (Mukherjee et al., 2018).

Fluoropolymers for Electrochemical Charge Storage

Fluoro-substituted conjugated polyindole, such as poly(5-fluoroindole), has been developed as a high-performance charge storage material. It exhibits high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).

Myeloperoxidase Inhibitors

Fluoroindole derivatives have been identified as potent myeloperoxidase inhibitors, a target in drug design due to its role in innate immunity and inflammatory diseases. A specific fluoroindole compound exhibited high inhibition of MPO activity while having a minimal effect on the serotonin reuptake transporter (Soubhye et al., 2013).

Wirkmechanismus

Target of Action

7-Fluoroindole primarily targets cancer cells and bacterial cells. It has shown promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines . In addition, it has been identified as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It also reduces the production of quorum-sensing (QS)-regulated virulence factors . In cancer cells, the mechanism of action involves the induction of cell death by apoptosis .

Biochemical Pathways

This compound affects the biochemical pathways involved in the production of virulence factors in P. aeruginosa. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .

Pharmacokinetics

Escherichia coli has been shown to metabolically adapt to this compound, converting it into the corresponding amino acid (7-fluorotryptophan) and incorporating it into the proteome at tryptophan sites . This suggests that this compound may have good bioavailability in microbial systems.

Result of Action

The action of this compound results in reduced virulence of P. aeruginosa and cytotoxicity in cancer cells. It inhibits biofilm formation and blood hemolysis, leading to a decrease in the pathogenicity of P. aeruginosa . In cancer cells, it induces apoptosis, leading to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of fluorinated indole analogs in the growth medium of E. coli led to microbial adaptation and growth on monofluorinated indoles . This suggests that the presence of similar compounds in the environment could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Zukünftige Richtungen

The successful adaptation of Escherichia coli to utilize 7-fluoroindole for growth through ALE experiments establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life . This is a significant step towards understanding how a formerly stressor (fluorinated indole) can become a vital nutrient .

Eigenschaften

IUPAC Name |

7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKJZDHGCMRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379062 | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387-44-0 | |

| Record name | 7-Fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)